

# Application Notes and Protocols: Synthesis of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	N-benzyl-2-methoxyethanamine	
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### **Abstract**

This document provides a detailed experimental protocol for the synthesis of **N-benzyl-2-methoxyethanamine**, a secondary amine with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of benzaldehyde with 2-methoxyethanamine, followed by reduction of the intermediate imine using sodium borohydride. This method is a reliable and straightforward approach for the preparation of **N-benzyl-2-methoxyethanamine**. Included are a comprehensive experimental procedure, a summary of physical and analytical data, and a graphical representation of the experimental workflow.

## **Data Presentation**

A summary of the key quantitative data for **N-benzyl-2-methoxyethanamine** is presented in Table 1. This information is essential for the characterization and quality control of the synthesized compound.

Table 1: Physical and Analytical Data for N-benzyl-2-methoxyethanamine



Property	Value	
Molecular Formula	C10H15NO	
Molecular Weight	165.23 g/mol	
Appearance	Colorless to pale yellow liquid (predicted)	
Boiling Point	230.8 °C at 760 mmHg[1]	
Density	0.969 g/mL[1]	
Refractive Index	1.503[1]	
Yield	>85% (Typical)	
Purity (by GC-MS)	>95% (Typical)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH <sub>2</sub> ), 3.50 (t, J=5.2 Hz, 2H, O-CH <sub>2</sub> ), 3.35 (s, 3H, O-CH <sub>3</sub> ), 2.80 (t, J=5.2 Hz, 2H, N-CH <sub>2</sub> ), 1.85 (br s, 1H, NH). (Predicted)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 71.5 (O-CH <sub>2</sub> ), 59.0 (O-CH <sub>3</sub> ), 54.0 (Ar-CH <sub>2</sub> ), 49.5 (N-CH <sub>2</sub> ). (Predicted)	
IR (neat, cm <sup>-1</sup> )	3350 (N-H stretch), 3080, 3060, 3020 (Ar C-H stretch), 2980, 2920, 2880 (Aliphatic C-H stretch), 1490, 1450 (Ar C=C stretch), 1110 (C-O stretch). (Predicted)	
Mass Spectrum (EI, m/z)	165 [M] <sup>+</sup> , 134 [M-OCH <sub>3</sub> ] <sup>+</sup> , 91 [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (base peak), 77 [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> . (Predicted)	

## **Experimental Protocol**

The synthesis of **N-benzyl-2-methoxyethanamine** is performed via a reductive amination reaction.[2][3] This procedure involves the formation of an imine from benzaldehyde and 2-methoxyethanamine, which is subsequently reduced in situ to the desired secondary amine.[2] [3]



#### Materials and Equipment:

- Benzaldehyde (≥99%)
- 2-Methoxyethanamine (≥99%)
- Sodium borohydride (NaBH₄) (≥98%)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography setup (silica gel)

#### Procedure:

- Imine Formation:
  - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol, 1.0 eq).



- Dissolve the benzaldehyde in 100 mL of anhydrous methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add 2-methoxyethanamine (7.51 g, 100 mmol, 1.0 eq) dropwise to the stirred solution over a period of 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete imine formation. The progress of the reaction can be monitored by TLC.

#### Reduction:

- Cool the reaction mixture back down to 0 °C in an ice bath.
- In a separate beaker, prepare a solution of sodium borohydride (4.54 g, 120 mmol, 1.2 eq) in 50 mL of methanol. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood.
- Slowly add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.
- Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

#### Work-up and Purification:

- Quench the reaction by slowly adding 100 mL of deionized water.
- Concentrate the mixture using a rotary evaporator to remove the methanol.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



Purify the crude product by flash column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes, to afford N-benzyl-2-methoxyethanamine as a
colorless to pale yellow liquid.

## **Experimental Workflow Diagram**

The following diagram illustrates the key stages of the synthesis protocol.

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## References

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